
Silanol, diphenyl-2-thienyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanol, diphenyl-2-thienyl-: is an organosilicon compound characterized by the presence of a silanol group (Si-OH) attached to a diphenyl-2-thienyl structure. This compound is part of the broader class of silanols, which are known for their unique chemical properties and applications in various fields, including materials science, chemistry, and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, diphenyl-2-thienyl- typically involves the hydrolysis of diphenyldichlorosilane in the presence of water. The reaction proceeds as follows: [ \text{Ph}_2\text{SiCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ph}_2\text{Si(OH)}_2 + 2\text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of diphenyldichlorosilane to the desired silanol product .
Industrial Production Methods: In industrial settings, the production of Silanol, diphenyl-2-thienyl- involves similar hydrolysis reactions but on a larger scale. The process is optimized to maximize yield and purity, often involving the use of specialized equipment to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: Silanol, diphenyl-2-thienyl- undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxane linkages.
Reduction: Reduction reactions can convert the silanol group to a silane.
Substitution: The hydroxyl group in the silanol can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents are employed.
Major Products Formed:
Oxidation: Siloxanes
Reduction: Silanes
Substitution: Various organosilicon compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Silanol, diphenyl-2-thienyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mécanisme D'action
The mechanism by which Silanol, diphenyl-2-thienyl- exerts its effects involves interactions with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diphenyl-2-thienyl moiety can interact with cellular membranes and proteins, modulating their activity .
Comparaison Avec Des Composés Similaires
Diphenylsilanediol: Another silanol with similar structural features but lacking the thienyl group.
Triphenylsilanol: Contains three phenyl groups attached to the silicon atom.
Phenylsilanetriol: Features three hydroxyl groups attached to the silicon atom
Uniqueness: Silanol, diphenyl-2-thienyl- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological or chemical systems .
Propriétés
Numéro CAS |
675104-46-8 |
|---|---|
Formule moléculaire |
C16H14OSSi |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
hydroxy-diphenyl-thiophen-2-ylsilane |
InChI |
InChI=1S/C16H14OSSi/c17-19(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H |
Clé InChI |
XZYZKGGUQWXNBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CS3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)

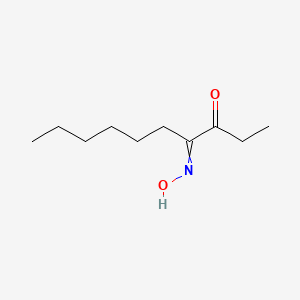
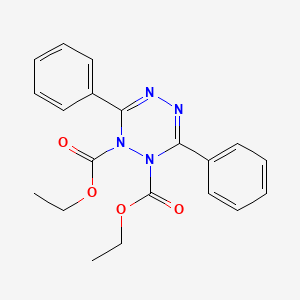
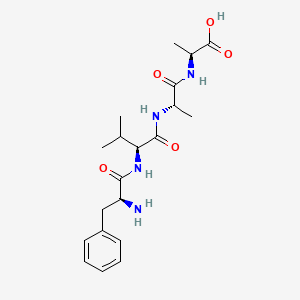
![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
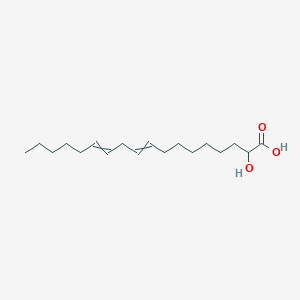
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
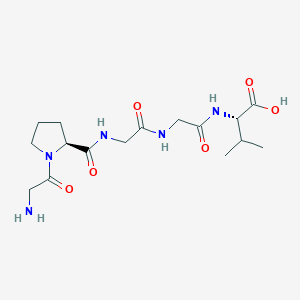
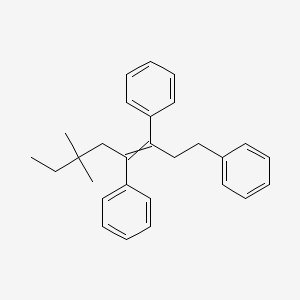
![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
